![molecular formula C18H16BrNO2 B6425718 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide CAS No. 2034419-09-3](/img/structure/B6425718.png)

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

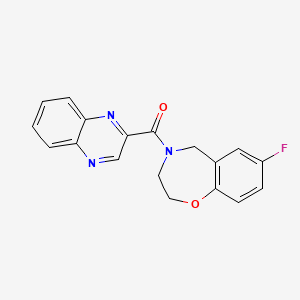

“N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . The benzofuran moiety is attached to a propan-2-yl group via a nitrogen atom . This compound also contains a bromobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzofuran ring attached to a propan-2-yl group via a nitrogen atom . It also contains a bromobenzamide group . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a density of 1.1±0.1 g/cm3, boiling point of 277.1±15.0 °C at 760 mmHg, and a molecular weight of 175.23 .Wissenschaftliche Forschungsanwendungen

Cancer Research

The compound has been found to be effective against certain types of experimental cancers, showing the most promising results in the case of lung cancer . It has been tested in a newly developed EGFR wild type mouse lung adenocarcinoma xenograft model, and significant inhibition of tumor growth was observed .

Neurotransmitter Agonist

Enzyme Inhibitors

Benzofuran derivatives, including this compound, have been found to act as efficient enzyme inhibitors, such as carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, LSD1 (lysine specific demethylase 1), and histamine receptor inhibitors .

Pain Management

Benzofuran derivatives have been used as efficient pain killers .

Polymer Preparation

Benzofuran derivatives are widely harnessed in the preparation of different polymers, such as polyamides, polyarylates, polybenzimidazoles, and polyesters .

Dye Synthesis

Benzofuran derivatives have found applications in the synthesis of several dyes, including dye-sensitized solar cells and industrial dyes .

Gene Editing

The compound “F6556-7577” has been mentioned in the context of gene-editing research, specifically in relation to TALE base editing .

Brain-Computer Interfaces

“F6556-7577” has also been associated with research into Brain-Computer Interfaces (BCIs) and assistive biosensing technologies .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential therapeutic applications, given the bioactivity observed in some benzofuran derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

Wirkmechanismus

Target of Action

Benzofuran derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while the antimicrobial activity decreases .

Biochemical Pathways

It’s worth noting that benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Pharmacokinetics

Result of Action

Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

It’s worth noting that the activity of similar compounds has been maintained at different temperatures and ph levels .

Eigenschaften

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUXGROGQYOFGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzofuran-2-yl)propan-2-yl)-2-bromobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]thiomorpholine](/img/structure/B6425663.png)

![N-(3-methylphenyl)-3-[(pyrimidin-2-yl)amino]azetidine-1-carboxamide](/img/structure/B6425676.png)

![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)

![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)

![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)

![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)

![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)